2,3,4,5-tetrafluoro-N-(3-methoxyphenyl)benzamide
Overview
Description
2,3,4,5-tetrafluoro-N-(3-methoxyphenyl)benzamide is an organic compound that belongs to the class of fluorinated benzamides This compound is characterized by the presence of four fluorine atoms attached to the benzene ring and a methoxyphenyl group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrafluoro-N-(3-methoxyphenyl)benzamide typically involves the following steps:
Fluorination of Benzene Ring: The starting material, a benzene derivative, undergoes fluorination using reagents such as hydrogen fluoride or fluorine gas under controlled conditions to introduce the fluorine atoms at the desired positions on the benzene ring.
Amidation Reaction: The fluorinated benzene derivative is then subjected to an amidation reaction with 3-methoxyaniline. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination and amidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-tetrafluoro-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with different functional groups.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2,3,4,5-tetrafluoro-N-(3-methoxyphenyl)benzamide has several applications in scientific research, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent due to its fluorinated structure, which can enhance drug-like properties.
Material Science: It is used in the development of advanced materials with improved thermal and chemical stability.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex fluorinated organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrafluoro-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The methoxyphenyl group may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties. Detailed studies on the molecular pathways and targets involved are essential to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetrafluoro-N-(3-methoxyphenyl)benzamide: Similar structure but different fluorine substitution pattern.
2,3,4,5-tetrafluoro-N-(4-methoxyphenyl)benzamide: Similar structure with a different position of the methoxy group.
2,3,4,5-tetrafluoro-N-(3-methylphenyl)benzamide: Similar structure with a methyl group instead of a methoxy group.
Uniqueness
2,3,4,5-tetrafluoro-N-(3-methoxyphenyl)benzamide is unique due to its specific fluorine substitution pattern and the presence of a methoxy group on the phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,3,4,5-tetrafluoro-N-(3-methoxyphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F4NO2/c1-21-8-4-2-3-7(5-8)19-14(20)9-6-10(15)12(17)13(18)11(9)16/h2-6H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSNEYJRMYDRJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C(=C2F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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